Glucagon-like Peptide-1 (7-37)

説明

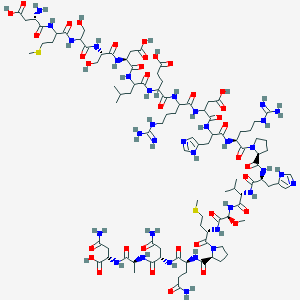

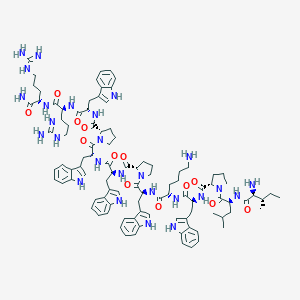

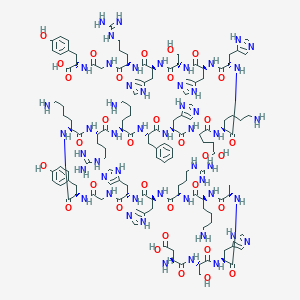

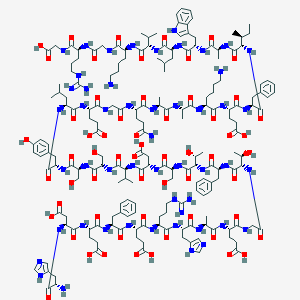

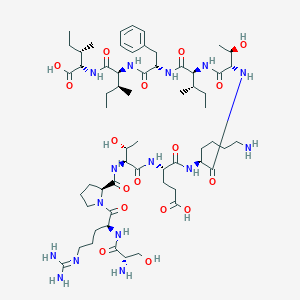

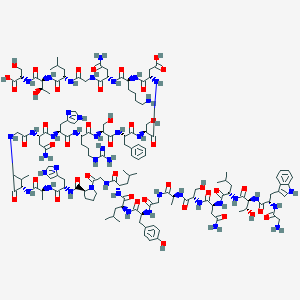

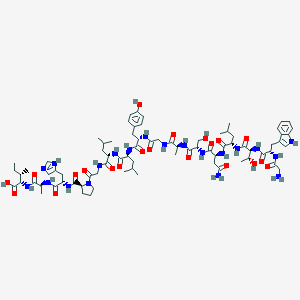

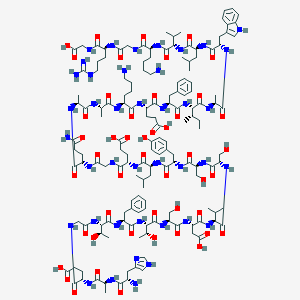

Glucagon-Like Peptide (GLP) I (7-37) is a truncated, bioactive form of GLP-1 that is the product of proglucagon processing in intestinal endocrine L cells. It is a potent insulinotropic hormone . The sequence of GLP-1 (7-37) is HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG .

Synthesis Analysis

The discovery of the GLP-1 sequence stemmed from the application of recombinant DNA approaches developed in the laboratories of Stanley Cohen, Paul Berg, and Herb Boyer in the early 1970s . A series of fused-heterocyclic derivatives were systematically designed and synthesized using an efficient route, and evaluated in terms of GLP-1R agonist activity . A series of conformationally constrained derivatives of GLP-1 were designed and evaluated .Molecular Structure Analysis

The structure of GLP-1 was determined using NMR in conjunction with measurements of functional bioactivity . The crystal structure of GLP-1 in complex with the ECD of the GLP-1R has also been reported .Chemical Reactions Analysis

GLP-1 (7-37) was conjugated to a water-soluble polymer, poly (N-vinyl-2-pyrroridone-co-acrylic acid) (5 mol% acrylic acid, M (w) 445 kDa), via poly (ethylene glycol, M (w) 3.4 kDa) spacer . GLP-1 and its agonist, exendin-4 (Exd4), induce Wnt signaling in pancreatic beta cells, both isolated islets, and in INS-1 cells .科学的研究の応用

Diabetes Treatment

GLP-1 (7-37) is known to control glucose metabolism and energy homeostasis, which is crucial in the treatment of diabetes. It stimulates insulin secretion in response to high blood glucose levels, making it an effective agent for managing diabetes .

Obesity Management

Due to its role in regulating food intake and gastrointestinal motility, GLP-1 (7-37) is also used in obesity management. It helps reduce appetite and increase energy expenditure, aiding in weight loss .

Insulin Secretagogue Functionality

GLP-1 (7-37) acts as an insulin secretagogue, meaning it prompts insulin release from pancreatic islet cells. This property makes it a potential therapeutic agent for conditions requiring enhanced insulin action .

Liver Metabolism

Indirectly, GLP-1 (7-37) influences liver metabolism by reducing postprandial glycemia, which in turn decreases the liver’s propensity for synthesizing new fatty acids. This leads to a reduction in de novo lipogenesis and helps manage conditions like non-alcoholic fatty liver disease .

Drug Development

GLP-1 forms the basis for various drugs treating type 2 diabetes and obesity. Its mechanism of action is being harnessed to develop new pharmacological agents aimed at these chronic conditions .

Oncology Applications

Recently, GLP-1 has gained attention in oncology as a novel treatment approach through GLP-1 receptor agonists (GLP-1-RA), expanding its application beyond metabolic disorders to potentially include cancer therapy .

作用機序

Target of Action

Glucagon-like Peptide-1 (7-37), commonly referred to as GLP-1, primarily targets the GLP-1 receptor (GLP-1R) . This receptor is a single, canonical receptor that exhibits structure and signaling properties similar to those of related class B receptor family members encoding receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

GLP-1 interacts with its target, the GLP-1R, to control meal-related glycemic excursions through the augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .

Biochemical Pathways

GLP-1 affects several biochemical pathways. It is involved in the ileal brake , a circuit that regulates the rate of gastric emptying so that the rate of nutrients entering the duodenum is balanced by the rate of nutrient absorption in the upper small intestine . If nutrient flow from the stomach becomes too fast, and absorption by the duodenum and jejunum is incomplete, the increased nutrient load to the ileum triggers enhanced GLP-1 secretion, which in turn slows further gastric emptying and brings the system back into balance .

Result of Action

The action of GLP-1 results in several molecular and cellular effects. It plays a key role in nutrient homeostasis, enhancing nutrient assimilation through enhanced gastrointestinal function, as well as increasing nutrient disposal . It stimulates intestinal glucose transport and decreases mucosal permeability . It also plays important roles in gastric motility and the suppression of plasma glucagon levels .

Action Environment

The action of GLP-1 is influenced by various environmental factors. For instance, the major physiological stimuli of GLP-1 secretion are carbohydrate, fat, and protein ingestion, and bile acids . The ability of ingested food to trigger GLP-1 release is strongly but indirectly linked to rates of gastric emptying, nutrient digestion, and intestinal motility .

Safety and Hazards

GLP-1 receptor agonists (GLP-1RAs) have a comparable safety profile for hypoglycemia. With the exception of PEX168, all other long-acting GLP-1RA drugs had lower rates of diarrhea, nausea, and vomiting than placebo . No unexpected safety issues have arisen to date, and the established safety profile for semaglutide is similar to that of other GLP-1RAs .

将来の方向性

特性

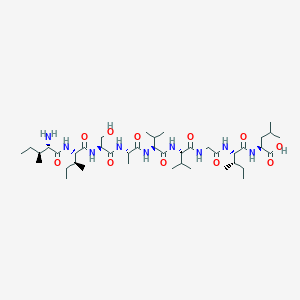

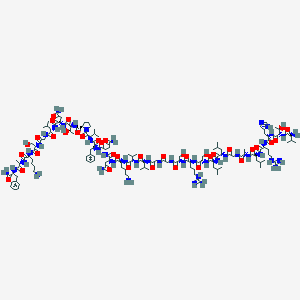

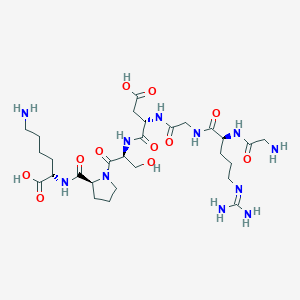

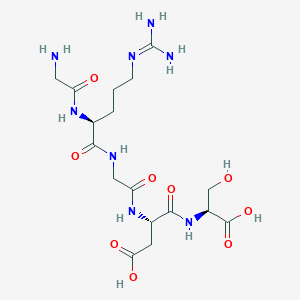

IUPAC Name |

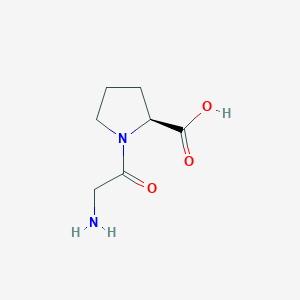

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYXWQUSHADNBF-AAEALURTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H228N40O47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147676 | |

| Record name | Glucagon-like peptide 1 (7-37) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucagon-like peptide 1 (7-37) | |

CAS RN |

106612-94-6 | |

| Record name | Glucagon-like peptide 1 (7-37) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of Glucagon-like Peptide-1 (7-37)?

A1: Glucagon-like Peptide-1 (7-37) exerts its primary effect by binding to specific G protein-coupled receptors located on pancreatic beta-cells. [] This binding initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). [] These intracellular changes ultimately promote insulin exocytosis, thereby enhancing insulin secretion. []

Q2: Does Glucagon-like Peptide-1 (7-37) affect hepatic glycogenolysis or ketogenesis?

A3: Unlike glucagon, Glucagon-like Peptide-1 (7-37) does not appear to stimulate hepatic glycogenolysis or ketogenesis. [] Studies using rat liver perfusion systems have shown that GLP-1 (7-37) at a concentration of 10 nM had no significant effect on glucose, ketone body, or cAMP output from the perfused liver. []

Q3: Are there any studies characterizing the structure of Glucagon-like Peptide-1 (7-37) using spectroscopic techniques?

A5: While the provided abstracts don't delve into specific spectroscopic data, mass spectrometry has been successfully employed to characterize Glucagon-like Peptide-1 (7-37) and its interactions. [] Techniques like matrix-assisted laser desorption mass spectrometry are valuable for epitope mapping and identifying binding sites. []

Q4: How do structural modifications to Glucagon-like Peptide-1 (7-37) affect its insulinotropic activity?

A6: Studies examining various Glucagon-like Peptide-1 (7-37) analogs have provided insights into the structure-activity relationship. For instance, the histidine residue at position 7 in the N-terminus is crucial for both cAMP formation and insulin secretion. [] Removing the last three C-terminus residues results in a partial loss of activity, with the residue at position 34 being essential for insulinotropic action. []

Q5: Are there any known antagonists of the Glucagon-like Peptide-1 (7-37) receptor, and what is their impact on the incretin effect?

A7: Exendin (9-39) amide acts as a potent antagonist of the Glucagon-like Peptide-1 (7-37) receptor. [] In vivo studies using exendin (9-39) amide in rats have demonstrated a significant reduction in the incretin effect. [] This finding highlights the important role of Glucagon-like Peptide-1 (7-37) as an incretin hormone. []

Q6: What is the volume of distribution of Glucagon-like Peptide-1 (7-37) compared to its shorter analog, Glucagon-like Peptide-1 (7-36) amide?

A9: Glucagon-like Peptide-1 (7-37) exhibits a larger volume of distribution in dogs compared to Glucagon-like Peptide-1 (7-36) amide. [] Furthermore, Glucagon-like Peptide-1 (7-37) is degraded more rapidly in vitro by dog plasma than its shorter counterpart. []

Q7: What in vitro models have been used to study the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function?

A10: Researchers have employed various in vitro models, including isolated rat islets [] and the beta TC1 insulinoma cell line, [] to investigate the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function. These models allow for controlled studies on insulin secretion and biosynthesis. []

Q8: Are there any known alternatives or substitutes for Glucagon-like Peptide-1 (7-37) in terms of its therapeutic potential?

A12: The search for alternatives and substitutes for Glucagon-like Peptide-1 (7-37) is an active area of research. Currently, Glucagon-like Peptide-1 (7-36) amide and other GLP-1 receptor agonists are being investigated for their therapeutic benefits in treating type 2 diabetes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。